molecular formula C11H13BrF2N2O2S B1442688 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine CAS No. 1229294-05-6

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine

Cat. No.: B1442688
CAS No.: 1229294-05-6
M. Wt: 355.2 g/mol
InChI Key: XPPXEQTVBHOODM-UHFFFAOYSA-N
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Description

1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine, also known as 1-BDFM, is a synthetic compound used in various scientific research applications. It is a member of the piperazine family, and its chemical structure consists of two fluorine atoms, one bromine atom, and one methyl group attached to a piperazine ring. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. Its molecular weight is 260.2 g/mol, and its melting point is 156-158°C.

Scientific Research Applications

Structural Analysis and Synthesis in Heterocyclic Chemistry

  • Synthesis of Thieno[2,3‐b][1,5]benzoxazepine Derivatives : Research synthesized 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, which are thienoanalogues of loxapine, a known antipsychotic drug. This highlights the compound's significance in developing therapeutic agents with neu-roleptic activity (Kohara et al., 2002).

Crystal Engineering and Host-Guest Chemistry

  • Cocrystallization of N-donor Type Compounds : A study discussed the cocrystallization of 1-((2-Bromo-4,5-difluorophenyl)sulfonyl)-4-methylpiperazine with other compounds, analyzing the hydrogen-bonding synthons and their effects on crystal packing. This research is pivotal for crystal engineering and understanding host-guest chemistry (Wang et al., 2011).

Metabolic Studies and Anticancer Research

  • Metabolism of 4-methylpiperazine-1-carbodithioc Acid Derivative : An insightful study on the metabolism of a compound structurally related to this compound revealed extensive metabolization in rat bile, suggesting its potential in developing anticancer therapies with low toxicity (Jiang et al., 2007).

Properties

IUPAC Name

1-(2-bromo-4,5-difluorophenyl)sulfonyl-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrF2N2O2S/c1-15-2-4-16(5-3-15)19(17,18)11-7-10(14)9(13)6-8(11)12/h6-7H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPPXEQTVBHOODM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrF2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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